
N-(But-3-en-1-yloxy)benzamide
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Overview
Description
N-(But-3-en-1-yloxy)benzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yloxy)benzamide typically involves the reaction of benzohydroxamic acid with 4-bromo-1-butene . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the formation of new derivatives.
Scientific Research Applications
N-(But-3-en-1-yloxy)benzamide has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and its interactions with biological targets.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(But-3-en-1-yloxy)benzamide include other benzamide derivatives and compounds with similar functional groups . Examples include:
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)hexanamide
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-phenylacetamide
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(But-3-en-1-yloxy)benzamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, research findings, and case studies.
- Chemical Formula : C11H13NO2
- Molecular Weight : 193.23 g/mol
- CAS Number : 114778-53-9
This compound interacts with specific molecular targets, influencing various biological pathways. Its mechanism may involve:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Inhibition of Viral Replication : Similar benzamide derivatives have been studied for their ability to inhibit viral replication, particularly in the context of hepatitis B virus (HBV) by affecting nucleocapsid assembly .
Antitumor Activity
Benzamide derivatives have shown promise in cancer therapy. For example, certain compounds have been identified as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation associated with various cancers . Although direct evidence for this compound's antitumor effects is not extensively documented, its classification within benzamide compounds implies potential for similar activity.
Study on Antiviral Efficacy
A study focused on a series of benzamide derivatives revealed that compounds structurally related to this compound exhibited significant antiviral activity against HBV. The findings emphasized the importance of specific substituents on the benzamide structure for enhancing biological activity .
Synthesis and Biological Evaluation
Recent research synthesized various benzamide derivatives and evaluated their biological activities. Among these, certain derivatives showed promising results against Mycobacterium tuberculosis, indicating that modifications in the benzamide structure can lead to enhanced antimicrobial efficacy . Although this compound was not directly tested, the trends observed in these studies suggest avenues for further exploration.
Data Table: Biological Activities of Related Benzamides
Properties
IUPAC Name |
N-but-3-enoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-14-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOPSNMPQKMYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCONC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564327 |
Source
|
Record name | N-[(But-3-en-1-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114778-53-9 |
Source
|
Record name | N-[(But-3-en-1-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.